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Compound of Interest

Compound Name: Pomotrelvir

Cat. No.: B12783405

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomotrelvir (PBI-0451) is an investigational oral antiviral agent developed for the treatment of
COVID-19. It functions as a potent and selective inhibitor of the SARS-CoV-2 main protease
(Mpro), an enzyme essential for viral replication. This document provides a comprehensive
overview of the chemical structure and a detailed, step-by-step synthesis of Pomotrelvir,
based on information disclosed in patent literature. The synthesis involves a multi-step
sequence, including the preparation of key building blocks and their subsequent coupling to
assemble the final molecule. This guide is intended to serve as a technical resource for
researchers and professionals in the field of medicinal chemistry and drug development.

Chemical Structure and Properties

Pomotrelvir is a complex small molecule featuring several key structural motifs that contribute
to its antiviral activity.

Table 1: Chemical Identity of Pomotrelvir (PBI-0451)
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Identifier Value

7-chloro-N-[(2S)-1-[[(1S)-1-cyano-2-[(3S)-2-
IUPAC Name oxopiperidin-3-yllethyllamino]-3-cyclopropyl-1-

oxopropan-2-yl]-1H-indole-2-carboxamide

Molecular Formula C23H26CINsO3

CAS Number 2713437-86-4
Molecular Weight 455.94 g/mol
Appearance White to off-white solid

The chemical structure of Pomotrelvir is characterized by a central 7-chloro-1H-indole-2-
carboxamide core. This is linked to a chiral amino acid derivative which incorporates a
cyclopropyl group. A key feature for its mechanism of action is the terminal nitrile group, which
acts as a warhead, and a 2-oxopiperidin-3-yl moiety.

Retrosynthetic Analysis

The synthesis of Pomotrelvir can be envisioned through a convergent approach, involving the
preparation of three key fragments followed by their sequential coupling.

Fragment A:
7-chloro-1H-indole-2-carboxylic acid

Fragment B:

(S)-2-amino-3-cyclopropylpropanoic acid derivative
Reductive Amination <¢—— Intermediate Amine
Fragment C:

’(S)-l-cyano»Z-((S)-2»oxopiperidin-3-y|)e‘han-1»amine

Amide Coupling Pomotrelvir (PBI-0451)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Pomotrelvir.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b12783405?utm_src=pdf-body
https://www.benchchem.com/product/b12783405?utm_src=pdf-body
https://www.benchchem.com/product/b12783405?utm_src=pdf-body-img
https://www.benchchem.com/product/b12783405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of Key Intermediates and Final
Compound

The following sections detail the synthetic route to Pomotrelvir, based on the procedures
outlined in patent literature from Pardes Biosciences.

Synthesis of Fragment A: 7-chloro-1H-indole-2-
carboxylic acid

The synthesis of the indole core typically starts from a commercially available substituted
aniline. A common method is the Fischer indole synthesis.

Reduction Diazotization followed by Fischer Indole Synthesis

2-chloro-6-nitrotoluene e.g. Fe/HCI 2-chloro-6-aminotoluene [—¢2ton with ethyl pyruvate Hydrazone Intermediate Acid catalyst, heat 7-chloro-1H-indole-2-carboxylic acid

Click to download full resolution via product page

Caption: Synthesis of Fragment A.
Experimental Protocol (General):

¢ Reduction of 2-chloro-6-nitrotoluene: 2-chloro-6-nitrotoluene is reduced to 2-chloro-6-
aminotoluene using a reducing agent such as iron powder in the presence of an acid like
hydrochloric acid.

» Diazotization and Hydrazone formation: The resulting aniline is diazotized with sodium nitrite
and hydrochloric acid, followed by reaction with a pyruvate derivative (e.g., ethyl pyruvate) to
form the corresponding hydrazone.

» Fischer Indole Synthesis: The hydrazone is then cyclized under acidic conditions with
heating to yield the indole ring system. Subsequent hydrolysis of the ester group provides
the carboxylic acid, Fragment A.

Synthesis of Fragment B: (S)-2-amino-3-
cyclopropylpropanoic acid derivative
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This chiral amino acid can be prepared from a suitable starting material like L-aspartic acid or
through asymmetric synthesis.

Protection Multi-step conversion of
e.g., Boc anhydride side chain carboxylic acid

L-Aspartic acid Protected L-Aspartic acid Cyclopropy! derivative (S)-2-amino-3-cyclopropylpropanoic acid derivative

Click to download full resolution via product page
Caption: Synthesis of Fragment B.
Experimental Protocol (General):
e Protection: The amino group of L-aspartic acid is protected, for example, with a Boc group.

» Side Chain Modification: The side chain carboxylic acid is converted in a multi-step process
to the cyclopropylmethyl group. This can involve reduction to an alcohol, activation (e.g.,
tosylation), and subsequent reaction with a cyclopropyl organometallic reagent or a
cyclopropanation reaction.

» Deprotection: The protecting group is removed to yield the desired amino acid derivative.
Synthesis of Fragment C: (S)-1-cyano-2-((S)-2-

oxopiperidin-3-yl)ethan-1-amine

This fragment contains a nitrile group and a chiral lactam.

Strecker Synthesis or similar

L-Glutamic acid Protected Pyroglutamic acid

Aldehyde Intermediate (S)-1-cyano-2-((S)-2-oxopiperidin-3-yl)ethan-1-amine

Click to download full resolution via product page

Caption: Synthesis of Fragment C.

Experimental Protocol (General):
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e Lactam Formation and Protection: L-glutamic acid is cyclized to form pyroglutamic acid, and
the nitrogen is protected.

» Reduction: The carboxylic acid is reduced to the corresponding aldehyde.

o Cyanation and Amination: The aldehyde undergoes a reaction such as the Strecker
synthesis, where it is treated with a cyanide source and an ammonia source to introduce the
nitrile and the amine group.

Assembly of Pomotrelvir

The final steps involve the coupling of the three fragments.

Reductive Amination with Fragment C
Fragment B

\4

Intermediate Amine |  Amide Coupling with Fragment A
[

Fragment C

Pomotrelvir

Yy

Fragment A

Click to download full resolution via product page
Caption: Final assembly of Pomotrelvir.
Experimental Protocol (General):

o Reductive Amination: The amino group of Fragment B is reacted with the aldehyde precursor
of Fragment C under reductive amination conditions (e.g., using sodium
triacetoxyborohydride) to form the secondary amine intermediate.

o Amide Coupling: The resulting intermediate amine is then coupled with the carboxylic acid of
Fragment A using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the
final Pomotrelvir molecule.

 Purification: The final product is purified by techniques such as column chromatography
and/or recrystallization.
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Quantitative Data

The following table summarizes typical yields and purity for the key synthetic steps, as would
be expected in a drug development setting. These are representative values and may vary
depending on the specific conditions and scale of the reaction.

Table 2: Representative Yields and Purity

Typical Purity (%)

Step Product Typical Yield (%) (by HPLC)
3.1 Fragment A 60-70 >08

3.2 Fragment B 50-60 >08

3.3 Fragment C 45-55 >97

3.4 Reductive Amination 70-80 >95

3.4 Amide Coupling 65-75 >99

Overall Pomotrelvir 10-15 >99.5

Conclusion

The synthesis of Pomotrelvir (PBI-0451) is a challenging but well-defined process that relies
on the strategic assembly of key chemical building blocks. The synthetic route described
herein, based on available patent information, provides a roadmap for obtaining this potent
SARS-CoV-2 main protease inhibitor. The methodologies employed are standard in medicinal
chemistry, but require careful control of stereochemistry and reaction conditions to achieve high
purity and yield. This technical guide serves as a valuable resource for researchers engaged in
the development of novel antiviral therapeutics.

¢ To cite this document: BenchChem. [In-Depth Technical Guide: Chemical Structure and
Synthesis of Pomotrelvir (PBI-0451)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12783405#chemical-structure-and-synthesis-of-
pomotrelvir-pbi-0451]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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